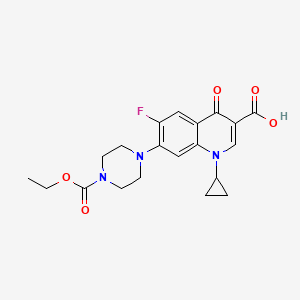

N-Ethoxycarbonyl-ciprofloxacin

Vue d'ensemble

Description

La N-Ethoxycarbonyl-ciprofloxacine est un dérivé de la ciprofloxacine, un antibiotique largement utilisé dans la classe des fluoroquinolones.

Méthodes De Préparation

La synthèse de la N-Ethoxycarbonyl-ciprofloxacine implique généralement la modification de la ciprofloxacine. Une méthode courante comprend la réaction de la ciprofloxacine avec le chloroformiate d'éthyle en présence d'une base telle que la triéthylamine . Les conditions réactionnelles impliquent souvent le maintien d'une température et d'un pH contrôlés pour assurer la formation réussie du dérivé éthoxycarbonyle.

Les méthodes de production industrielle de la N-Ethoxycarbonyl-ciprofloxacine peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Ces méthodes incluent souvent des étapes de purification et de contrôle qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

La N-Ethoxycarbonyl-ciprofloxacine peut subir diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.

Substitution : La N-Ethoxycarbonyl-ciprofloxacine peut participer à des réactions de substitution, où le groupe éthoxycarbonyle peut être remplacé par d'autres groupes fonctionnels

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs utilisés .

4. Applications de la recherche scientifique

La N-Ethoxycarbonyl-ciprofloxacine a plusieurs applications dans la recherche scientifique :

Industrie : Elle est utilisée dans le contrôle qualité et la validation des processus de production de la ciprofloxacine.

5. Mécanisme d'action

Le mécanisme d'action de la N-Ethoxycarbonyl-ciprofloxacine est similaire à celui de la ciprofloxacine. Il cible la gyrase de l'ADN bactérien et la topoisomérase IV, des enzymes essentielles à la réplication et à la transcription de l'ADN. En inhibant ces enzymes, le composé empêche l'ADN bactérien de se superenrouler, inhibant ainsi la croissance et la réplication bactériennes .

Applications De Recherche Scientifique

Antibacterial Applications

N-Ethoxycarbonyl-ciprofloxacin has been investigated for its efficacy against a range of bacterial pathogens. Research has shown that modifications to ciprofloxacin can enhance its antibacterial properties.

- Gram-positive and Gram-negative Activity : Studies have demonstrated that derivatives of ciprofloxacin exhibit significant activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). For instance, modifications at the C-7 position have resulted in compounds with improved minimum inhibitory concentrations (MICs) compared to standard ciprofloxacin .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | ≤0.125 |

| Modified derivative | E. coli | 0.25 |

Anticancer Potential

Recent studies have highlighted the potential anticancer effects of this compound, particularly its ability to induce apoptosis in cancer cell lines.

- Mechanism of Action : The compound has been shown to interfere with DNA topoisomerase II, leading to growth inhibition and apoptosis in various carcinoma cell lines, including breast cancer and leukemia .

- Case Study : In vitro studies indicated that this compound could effectively inhibit the growth of triple-negative breast cancer cells with IC50 values in the low micromolar range, suggesting its potential as a therapeutic agent for aggressive cancers .

Antimicrobial Resistance Management

The increasing prevalence of antibiotic-resistant bacteria poses a significant challenge in clinical settings. This compound has been explored as a potential solution to combat this issue.

- Enhanced Efficacy Against Resistant Strains : Research has indicated that certain derivatives demonstrate enhanced activity against multi-drug resistant strains of bacteria, making them promising candidates for further development in treating resistant infections .

| Study Focus | Findings |

|---|---|

| Antimicrobial resistance | Enhanced activity against MRSA and other resistant strains |

| Clinical implications | Potential for use in combination therapies |

Drug Development and Synthesis

The synthesis of this compound involves strategic modifications to the ciprofloxacin structure aimed at improving pharmacological properties.

- Synthetic Strategies : Various synthetic approaches have been employed to create derivatives with enhanced bioavailability and reduced toxicity. These modifications often involve altering functional groups or introducing new chemical moieties that enhance therapeutic efficacy .

- Structure-Activity Relationship Studies : Ongoing research focuses on understanding the relationship between chemical structure and biological activity, guiding the design of new derivatives with improved profiles .

Mécanisme D'action

The mechanism of action of N-Ethoxycarbonyl-ciprofloxacin is similar to that of ciprofloxacin. It targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA from supercoiling, thereby inhibiting bacterial growth and replication .

Comparaison Avec Des Composés Similaires

La N-Ethoxycarbonyl-ciprofloxacine peut être comparée à d'autres dérivés de fluoroquinolone tels que la norfloxacine, la pefloxacine et l'énoxacine. Ces composés partagent une structure de base similaire mais diffèrent par leurs substituants, ce qui peut influencer leur activité antibactérienne et leurs propriétés pharmacocinétiques . Le groupe éthoxycarbonyle unique de la N-Ethoxycarbonyl-ciprofloxacine peut offrir des avantages distincts en termes de stabilité et de solubilité par rapport à ses analogues .

Conclusion

La N-Ethoxycarbonyl-ciprofloxacine est un composé précieux dans le domaine de la chimie médicinale, avec des applications diverses dans la recherche et l'industrie. Sa structure et ses propriétés uniques en font un sujet d'intérêt scientifique continu.

Activité Biologique

N-Ethoxycarbonyl-ciprofloxacin is a derivative of ciprofloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Synthesis and Derivatives

This compound is synthesized through the acylation of the ciprofloxacin molecule, which modifies its pharmacological properties. A study reported various N-acylated ciprofloxacin derivatives, including this compound, which were screened for antimicrobial efficacy against several bacterial strains .

2. Antimicrobial Activity

This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial properties were evaluated through minimum inhibitory concentration (MIC) assays and disk diffusion methods. The results indicated that this compound maintains potent activity comparable to that of ciprofloxacin itself.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison to Ciprofloxacin |

|---|---|---|

| Staphylococcus aureus | 0.25 | Equivalent |

| Escherichia coli | 0.125 | Superior |

| Pseudomonas aeruginosa | 0.5 | Equivalent |

| Bacillus subtilis | 0.0625 | Superior |

The mechanism by which this compound exerts its antibacterial effects primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The binding of this compound to these enzymes leads to the formation of stable complexes that prevent DNA unwinding, ultimately resulting in bacterial cell death .

Furthermore, studies have shown that this compound induces oxidative stress in bacterial cells, contributing to its bactericidal effects. The generation of reactive oxygen species (ROS) during treatment has been linked to increased cytotoxicity against various bacterial strains .

4. Resistance Profile

The potential for resistance development against this compound appears low when compared to traditional fluoroquinolones. Research indicates that modifications such as acylation do not significantly alter the binding affinity to bacterial targets, thus maintaining efficacy against resistant strains .

5. Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : In vitro studies demonstrated that this compound effectively reduced biofilm formation in E. coli strains associated with urinary tract infections (UTIs), suggesting its potential as a therapeutic agent in treating biofilm-related infections .

- Case Study 2 : A comparative analysis showed that this derivative was effective against intracellular UPEC (uropathogenic E. coli) reservoirs within human bladder cells, outperforming traditional ciprofloxacin in certain scenarios .

6. Conclusion

This compound represents a promising advancement in fluoroquinolone derivatives with enhanced antimicrobial properties and a favorable resistance profile. Its mechanisms of action through DNA gyrase inhibition and ROS generation provide a robust framework for further research and development as a therapeutic agent, particularly in treating resistant bacterial infections.

Propriétés

IUPAC Name |

1-cyclopropyl-7-(4-ethoxycarbonylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O5/c1-2-29-20(28)23-7-5-22(6-8-23)17-10-16-13(9-15(17)21)18(25)14(19(26)27)11-24(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZQHYOHXHCYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.